molecular formula C12H14ClNO4S B1318650 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride CAS No. 952946-98-4

4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride

Cat. No. B1318650
CAS RN: 952946-98-4
M. Wt: 303.76 g/mol
InChI Key: HEXKGFPPFKNFCR-UHFFFAOYSA-N
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Description

The compound “4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride” is a complex organic molecule. It contains a benzenesulfonyl chloride group, which is a common functional group in organic chemistry often used in sulfonylation reactions . It also contains a methoxy group and a pyrrolidinylcarbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied. The benzenesulfonyl chloride group is often involved in sulfonylation reactions . Other functional groups in the compound would likely participate in other types of reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point would be determined by the functional groups present in the compound and their arrangement .

Scientific Research Applications

Synthesis and Application in Amino Acid Protection

One significant application of compounds similar to 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride is in the synthesis of protected amino acids. For example, Katritzky et al. (1997) demonstrated the use of benzotriazol-1-ylcarbonyl chloride, which reacts with alcohols like t-butyl alcohol and p-methoxybenzyl alcohol, in effectively protecting amino acids such as phenylalanine and phenylglycine (Katritzky et al., 1997).

Role in Organic Synthesis and Molecular Interaction

Research by Crooks and Rosenberg (1979) and others have demonstrated the reactivity of similar compounds with various substrates, leading to the synthesis of structurally diverse and potentially bioactive molecules. These studies showcase the versatility of these compounds in organic synthesis, contributing to advancements in medicinal chemistry (Crooks & Rosenberg, 1979).

Kinetic Studies and Reaction Mechanisms

Studies such as those by Hong, Koh, and Lee (1999) have explored the kinetics and mechanisms of reactions involving benzenesulfonyl chlorides, including 4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride. Such research provides valuable insights into the reaction pathways and conditions optimizing these chemical reactions (Hong, Koh, & Lee, 1999).

Chemical Interaction and Product Formation

The research by Brzozowski, Sławiński, and Szafrański (2014) demonstrates the chemical interactions and resultant products of benzenesulfonyl chlorides with other organic compounds, shedding light on the potential applications of these reactions in synthesizing novel compounds (Brzozowski, Sławiński, & Szafrański, 2014).

Fluorescence Labeling in Chromatography

Tsuruta, Date, and Kohashi (1990) have explored the use of similar sulfonyl chlorides as fluorescent labeling reagents for amino acids in high-performance liquid chromatography, highlighting another vital application of these compounds in analytical chemistry (Tsuruta, Date, & Kohashi, 1990).

properties

IUPAC Name

4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-18-11-5-4-9(19(13,16)17)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKGFPPFKNFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(pyrrolidin-1-ylcarbonyl)-benzenesulfonyl chloride

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